N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic compound featuring a pyrazine ring fused with an imidazole moiety, linked via an ethyl group to a 2,3-dihydrobenzofuran scaffold bearing a sulfonamide group.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-26(24,14-1-2-16-13(11-14)3-10-25-16)21-7-9-22-8-6-20-17(22)15-12-18-4-5-19-15/h1-2,4-6,8,11-12,21H,3,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJKMRZJTPCSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Synthesis of the imidazole ring: This step involves the reaction of suitable precursors to form the imidazole ring, often using cyclization reactions.
Coupling of the pyrazine and imidazole rings: The pyrazine and imidazole rings are then coupled through a linker, such as an ethyl group, using reagents like alkyl halides.
Formation of the dihydrobenzofuran ring: This involves the cyclization of appropriate precursors to form the dihydrobenzofuran ring.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the sulfonamide position.
Scientific Research Applications
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
(a) (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) Hydrazinecarboxamide (Compound 4)
- Key Features : Contains an imidazole ring and a benzodioxole group. The (E)-configuration of the imine bond was confirmed via single-crystal X-ray analysis .
- Comparison : Unlike the target compound, this analogue lacks a sulfonamide group and pyrazine ring but shares the imidazole moiety. The benzodioxole group may confer distinct electronic properties compared to the dihydrobenzofuran-sulfonamide system .
(b) (S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g)
- Key Features : Features a benzamide core with an imidazole-linked hexyl chain. Synthesized via multi-step procedures, including esterification and amidation .
- Comparison: The extended alkyl chain in 2g contrasts with the ethyl linker in the target compound.
(c) N-[3-[3-(2-Methylphenyl)-2-(2-Methylpropanoyl)-3,4-Dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Key Features : A dihydropyrazole derivative with a methanesulfonamide group.
- Comparison : The sulfonamide group is retained, but the dihydropyrazole and methylphenyl substituents differ significantly from the pyrazine-imidazole system in the target compound. This highlights the role of aromatic heterocycles in modulating biological activity .
Structural and Functional Differences
Hypothetical Pharmacological Implications
- Target Compound : The pyrazine-imidazole system may enhance interactions with metalloenzymes (e.g., carbonic anhydrases), while the dihydrobenzofuran-sulfonamide could improve blood-brain barrier penetration compared to simpler sulfonamides .
- Compound 4 : The benzodioxole group might confer antioxidant properties, but the absence of a sulfonamide limits its utility in targeting sulfonamide-sensitive enzymes .
Biological Activity
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrazin-2-yl moiety, an imidazole ring, and a sulfonamide group. This compound is hypothesized to exhibit various biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure
The compound's molecular formula is , which reflects its intricate arrangement of functional groups that may interact with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs have demonstrated significant biological activities. The following sections detail specific activities observed in studies involving this compound.
Antimicrobial Activity
Studies have shown that related compounds exhibit notable antimicrobial properties against various pathogens. For instance, sulfonamide derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves inhibition of bacterial folate synthesis, which is critical for bacterial growth and replication.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| N-(4-(4-fluorophenyl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide | Escherichia coli | 16 µg/mL |
| N-(2-(4-methylphenyl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide | Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. Compounds with imidazole and pyrazine moieties have been linked to the inhibition of cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways.
Case Study: Inhibition of Cancer Cell Lines
A study assessed the effects of this compound on several cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
Results :
The compound exhibited a dose-dependent reduction in cell viability across all tested lines, with IC50 values ranging from 10 to 30 µM. Mechanistic studies suggested that the compound induces apoptosis via activation of caspase pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Induction of Apoptosis : The imidazole moiety is known to influence apoptotic pathways by modulating mitochondrial membrane potential and activating caspases.
- Antioxidant Properties : Some studies suggest that compounds with similar structures can also exhibit antioxidant properties, contributing to their therapeutic effects.
Q & A
Q. Supporting Data :
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| Carbonic Anhydrase IX | 48 ± 3 | |
| CYP51 | 120 ± 10 |
Advanced: What strategies are recommended for optimizing the compound’s metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement : Substitute pyrazine with pyridazine to reduce CYP-mediated oxidation while retaining H-bonding capacity .
- Deuterium Incorporation : Replace labile C-H bonds (e.g., methyl groups) with deuterium to slow metabolism .
- Prodrug Design : Mask sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .
Validation : Use LC-MS/MS to quantify metabolites in hepatocyte incubations and correlate with stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
